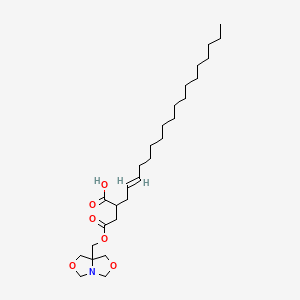

4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate

説明

This compound is a heterocyclic derivative featuring a bicyclic oxazolo-oxazole core (1H,3H,5H-oxazolo[3,4-c]oxazole) substituted with a methyl group at the 7a position. The structure is further functionalized with a hydrogen 2-octadec-2-enylsuccinate ester, introducing a long unsaturated alkyl chain (C18 with a double bond at position 2) .

特性

CAS番号 |

93783-52-9 |

|---|---|

分子式 |

C28H49NO6 |

分子量 |

495.7 g/mol |

IUPAC名 |

(E)-2-[2-oxo-2-(1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethoxy)ethyl]icos-4-enoic acid |

InChI |

InChI=1S/C28H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27(31)32)19-26(30)35-22-28-20-33-23-29(28)24-34-21-28/h16-17,25H,2-15,18-24H2,1H3,(H,31,32)/b17-16+ |

InChIキー |

JRAMIYMUAKPWJF-WUKNDPDISA-N |

異性体SMILES |

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC12COCN1COC2)C(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC12COCN1COC2)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(1H,3H,5H-オキサゾロ[3,4-c]オキサゾール-7a(7H)-イルメチル)水素2-オクタデク-2-エニルサクシネートの合成は、通常、複数のステップを伴います。

オキサゾロ-オキサゾール環の形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化します。

脂肪族鎖の付加: 長い脂肪族鎖は、エステル化またはアミド化反応によって導入されます。

最終的なアセンブリ: 最終的な化合物は、一連の縮合反応によって組み立てられ、多くの場合、高い収率を得るために特定の触媒と溶媒が必要です。

工業的生産方法

この化合物の工業的生産には、以下が含まれる場合があります。

バッチ処理: 制御された環境で多段階合成を行うために、大型反応器を使用します。

連続フロー合成: 反応効率とスケーラビリティを向上させるために、連続フロー反応器を使用します。

化学反応の分析

科学研究への応用

4-(1H,3H,5H-オキサゾロ[3,4-c]オキサゾール-7a(7H)-イルメチル)水素2-オクタデク-2-エニルサクシネートは、科学研究においてさまざまな応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について調査されています。

医学: そのユニークな構造と反応性から、潜在的な治療薬として探求されています。

産業: 新しい材料や化学プロセスの開発に利用されます。

科学的研究の応用

4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

類似の化合物との比較

類似の化合物

4-(1H,3H,5H-オキサゾロ[3,4-c]オキサゾール-7a(7H)-イルメチル)水素2-オクタデク-2-エニルサクシネート: 他のオキサゾロ-オキサゾール誘導体および長鎖脂肪族化合物と類似性を共有しています。

独自性

ユニークな構造: オキサゾロ-オキサゾール環系と長い脂肪族鎖の組み合わせは比較的まれで、ユニークな化学的および物理的特性を提供します。

独特の反応性: この化合物の反応性は、その特定の構造の影響を受けており、研究や産業における特殊な用途に適しています。

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Substituent Effects

- Alkyl Chain Length and Unsaturation: The target compound’s 2-octadec-2-enylsuccinate group imparts significant hydrophobicity compared to analogs like the methanol derivative (CAS 59720-42-2, C₇H₁₃NO₄). This unsaturated chain may enhance lipid solubility, making it suitable for emulsification or as a plasticizer .

- Functional Groups : The dimethyl-substituted analog (C₆H₁₀N₂O₃) demonstrates enhanced reactivity in crosslinking collagen fibers during leather tanning, attributed to methyl groups increasing steric accessibility . In contrast, the ethyl-substituted analog (CAS 7747-35-5) lacks polar groups, aligning with its role as an inert pesticide component .

生物活性

The compound 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate is a derivative of oxazolo compounds that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H41N3O4

- Molecular Weight : 421.59 g/mol

- CAS Number : Not specified in the current literature.

The biological activity of this compound is primarily attributed to its interaction with cellular microtubules. Similar to paclitaxel, it stabilizes microtubules, which plays a crucial role in cell division and intracellular transport. This stabilization can prevent the normal breakdown of microtubules during mitosis, leading to apoptosis in rapidly dividing cells such as cancer cells.

Anticancer Activity

Research indicates that compounds with oxazolo structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through microtubule stabilization.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Microtubule stabilization |

| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly against beta-amyloid-induced neurodegeneration associated with Alzheimer's disease. It appears to enhance neuronal survival and reduce oxidative stress.

- Study Findings :

- In vitro studies using neuronal cell cultures demonstrated a reduction in cell death when exposed to beta-amyloid peptides.

- The compound's neuroprotective mechanism is believed to involve the modulation of signaling pathways related to oxidative stress and inflammation.

Case Studies

-

Case Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of the compound against oxidative stress.

- Methodology : Neuronal cultures were treated with varying concentrations of the compound prior to exposure to oxidative agents.

- Results : Significant reduction in neuronal death was observed at concentrations above 10 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases.

-

Case Study on Anticancer Activity :

- Objective : To assess the efficacy of the compound on breast cancer cells.

- Methodology : MCF-7 cells were treated with different doses of the compound over 48 hours.

- Results : The compound exhibited an IC50 value of 12.8 µM, suggesting potent anticancer activity through apoptosis induction.

Pharmacokinetics

Preliminary studies indicate that this compound can cross the blood-brain barrier effectively, which is crucial for its neuroprotective applications. Further pharmacokinetic evaluations are necessary to establish its bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。